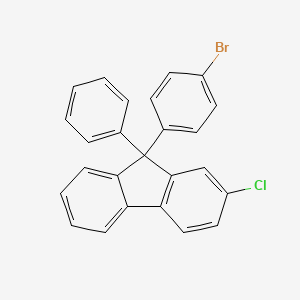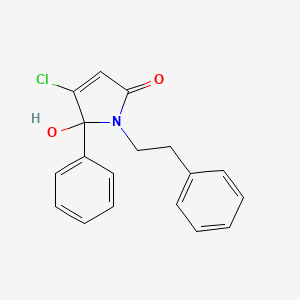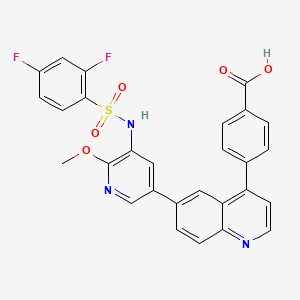
4-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)benzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, a sulfonamide group, and a benzoic acid moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)benzoic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Methoxylation: The methoxy group is typically introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Benzoic Acid Attachment: Finally, the benzoic acid moiety is attached through an amide bond formation, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the quinoline or pyridine rings, potentially leading to dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroquinoline or dihydropyridine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics
Medicine
In medicine, the compound could be investigated for its potential as an anti-inflammatory or anticancer agent. The presence of the benzoic acid moiety may enhance its ability to interact with biological targets, such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and functional groups.
Mechanism of Action
The mechanism of action of 4-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)benzoic acid likely involves multiple pathways:
Molecular Targets: The compound may target enzymes such as dihydrofolate reductase (DHFR) or topoisomerases, which are common targets for antibacterial and anticancer agents.
Pathways: It may interfere with DNA replication or protein synthesis, leading to cell death in bacteria or cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(6-(5-((2,4-Dichlorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)benzoic acid: Similar structure but with chlorine atoms instead of fluorine, potentially altering its biological activity.
4-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-hydroxypyridin-3-yl)quinolin-4-yl)benzoic acid: Hydroxyl group instead of methoxy, which may affect its solubility and reactivity.
Uniqueness
The presence of the 2,4-difluorophenyl group in 4-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)benzoic acid is unique and may confer specific biological activities, such as enhanced binding affinity to certain enzymes or receptors, compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]quinolin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F2N3O5S/c1-38-27-25(33-39(36,37)26-9-7-20(29)14-23(26)30)13-19(15-32-27)18-6-8-24-22(12-18)21(10-11-31-24)16-2-4-17(5-3-16)28(34)35/h2-15,33H,1H3,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLQMBCFYLLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CC=C(C=C4)C(=O)O)NS(=O)(=O)C5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
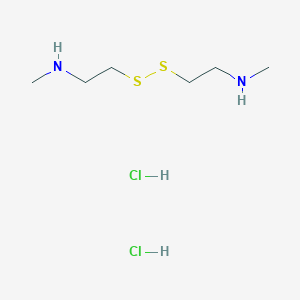
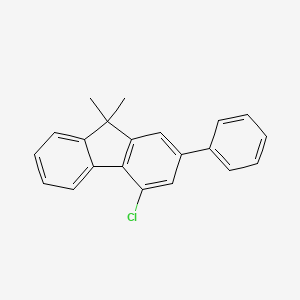
![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)
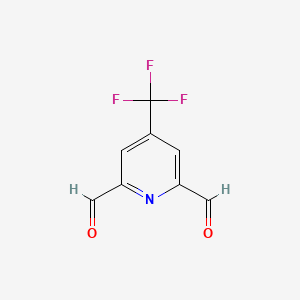
![13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8263463.png)
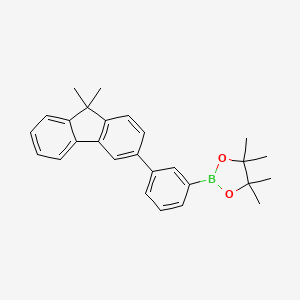
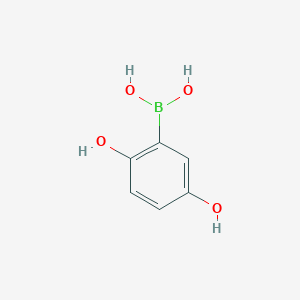
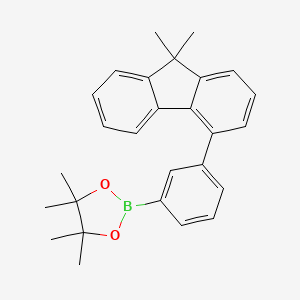

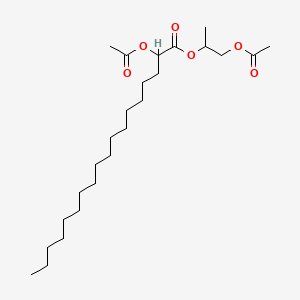
![Methyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B8263501.png)

